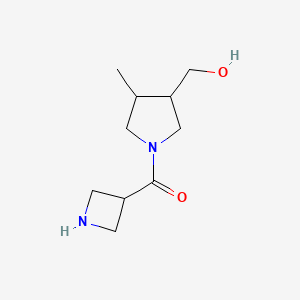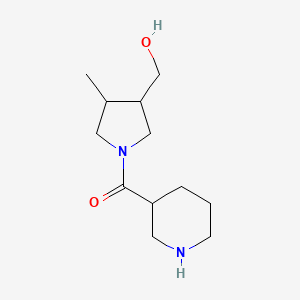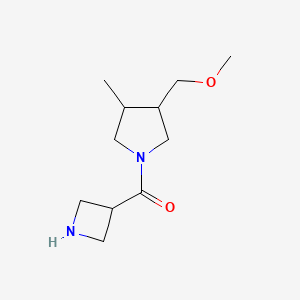
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Amino-1-(3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl)propan-1-one (3-AEP) is a synthetic, fluorinated derivative of piperidine. It has been studied for its potential applications in various scientific research fields, including pharmacology, biochemistry, and physiology. 3-AEP has been found to be a potent inhibitor of a variety of enzymes, including cytochrome P450 enzymes, monoamine oxidase, and human immunodeficiency virus (HIV) protease. In addition, 3-AEP has been shown to have significant pharmacological and biochemical effects, including modulation of the activity of various neurotransmitters and hormones.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Pyridonecarboxylic Acids as Antibacterial Agents : Research by Egawa et al. (1984) involved synthesizing compounds with amino- and hydroxy-substituted cyclic amino groups, showing promise in antibacterial activity. This work is important for understanding the chemical framework and potential applications of similar compounds (Egawa et al., 1984).
- Preparation of β-Hydroxy-α-Amino Acid : Goldberg et al. (2015) discussed the synthesis of chiral β-hydroxy-α-amino acids, which are intermediates in creating drugs. This work demonstrates the compound's relevance in pharmaceutical synthesis (Goldberg et al., 2015).
Potential Pharmaceutical Applications
- Antimicrobial Activity : A study by Nagamani et al. (2018) on novel propan-1-ones revealed their antimicrobial potential, indicating the relevance of similar compounds in developing new antimicrobials (Nagamani et al., 2018).
- NMDA Antagonist Analogue : Research by Butler et al. (1998) explored analogues of NMDA receptor antagonists, highlighting the importance of compounds with hydroxypiperidine groups in neurological applications (Butler et al., 1998).
Miscellaneous Applications
- Functional Modification of Hydrogels : Aly and El-Mohdy (2015) explored modifying hydrogels with various amines, demonstrating the compound's potential in material science applications (Aly & El-Mohdy, 2015).
- Radiolabeled Amino Acids for Tumor Imaging : McConathy et al. (2010) synthesized enantiomers for brain tumor imaging, highlighting the compound's potential in diagnostic applications (McConathy et al., 2010).
Propriétés
IUPAC Name |
3-amino-1-[3-(2-fluoroethyl)-4-hydroxypiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c11-4-1-8-7-13(6-3-9(8)14)10(15)2-5-12/h8-9,14H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJIGLAIIQOFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1O)CCF)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-Aminoethyl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1481302.png)












